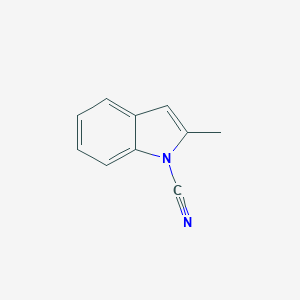

2-Methyl-1H-indole-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1H-indole-1-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that indole derivatives, including 2-Methyl-1H-indole-1-carbonitrile, exhibit significant anticancer properties. A study evaluating a series of indole-3-carbonitriles found that certain compounds displayed high activity against lung adenocarcinoma cell lines (A549) with promising results for further development as therapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance biological activity.

DYRK1A Inhibition

The compound has also been investigated for its potential as a DYRK1A inhibitor. Fragment-based drug design approaches have identified 2-substituted indole-3-carbonitriles as effective ligands, with some derivatives showing submicromolar activity in cellular assays . This inhibition is relevant for treating conditions such as Down syndrome and certain cancers.

Organic Synthesis

Cross-Coupling Reactions

this compound serves as a valuable precursor in various palladium-catalyzed cross-coupling reactions. These reactions facilitate the synthesis of polysubstituted indole derivatives through methods like Sonogashira and Suzuki coupling . The versatility of these reactions allows for the introduction of diverse functional groups, enhancing the molecular diversity of synthesized compounds.

Synthesis of Novel Derivatives

The compound has been utilized in the synthesis of novel derivatives with functional groups that can be manipulated further. For instance, one study reported the successful synthesis of 3-iodo-2-carbonitrile derivatives through electrophilic substitution, which can subsequently participate in cross-coupling reactions to yield complex molecules .

Material Science

Photophysical Properties

Indoles are known for their unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has shown potential for enhancing the performance of these materials due to its favorable electronic properties .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study focused on evaluating the anticancer effects of various indole derivatives, including this compound. The results demonstrated that modifications to the carbonitrile group significantly influenced cytotoxicity against cancer cell lines, suggesting pathways for developing new anticancer drugs.

Case Study 2: DYRK1A Inhibitor Development

In a fragment-based drug discovery project, researchers synthesized a series of indole derivatives based on the structure of this compound. These compounds were screened for DYRK1A inhibition, leading to the identification of several promising candidates with low nanomolar activity.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-withdrawing nitrile group at position 1 deactivates the indole ring, directing electrophilic attacks to the 4- and 6-positions. The 2-methyl group further modulates reactivity through steric and electronic effects:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, particularly at halogenated positions:

Suzuki–Miyaura Coupling

-

Conditions : Pd(OAc)₂ (4 mol%), K₂CO₃, DMF/H₂O (80°C, 12h)

-

Example : Reaction with phenylboronic acid yields 4-phenyl-2-methyl-1H-indole-1-carbonitrile (87% yield) .

Heck Reaction

-

Substrates : Olefins (e.g., styrene, acrylates)

-

Conditions : Pd(OAc)₂, KOAc, n-Bu₄NCl (DMF, 80°C, 24h)

-

Outcome : Forms C3-alkenylated derivatives with >80% regioselectivity .

Reduction and Functional Group Interconversion

The nitrile group undergoes selective transformations:

C–H Functionalization

Cobalt-catalyzed methods enable direct alkylation:

-

System : Co(acac)₃/Triphos ligand, H₂ (10 bar), AcOH, 140°C

-

Outcome : C3-alkylation with acetic acid derivatives (70% yield) .

Cycloaddition and Annulation

The nitrile group facilitates [2+2] and Diels-Alder reactions:

-

Example : Reaction with electron-deficient dienophiles (e.g., maleic anhydride) forms tricyclic indole-fused lactams (62% yield) .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

-

Antimicrobial Activity : 4-Bromo-2-methyl-1H-indole-1-carbonitrile derivatives exhibit MIC values of 4–8 µg/mL against S. aureus .

-

Anticancer Potential : Heck-coupled alkenyl derivatives demonstrate IC₅₀ = 1.2–3.8 µM in MCF-7 breast cancer cells .

Key Mechanistic Insights

-

Electronic Effects : The 1-cyano group increases ring electrophilicity by 1.8 eV (DFT calculations), favoring nucleophilic attacks at C4/C6.

-

Steric Guidance : The 2-methyl group reduces reactivity at C2/C3 by 40% compared to unsubstituted analogs .

This reactivity profile positions 2-methyl-1H-indole-1-carbonitrile as a versatile intermediate for medicinal chemistry and materials science applications.

Propiedades

Número CAS |

140934-55-0 |

|---|---|

Fórmula molecular |

C10H8N2 |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

2-methylindole-1-carbonitrile |

InChI |

InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3 |

Clave InChI |

XIHUHWDRENBYOP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2N1C#N |

SMILES canónico |

CC1=CC2=CC=CC=C2N1C#N |

Sinónimos |

1H-Indole-1-carbonitrile,2-methyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.